molecular formula C21H18ClNO2 B234692 N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide

Cat. No. B234692
M. Wt: 351.8 g/mol
InChI Key: NQYCVJGLULGNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).

Advantages and Limitations for Lab Experiments

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development. However, its potential toxicity and limited solubility in water may pose some limitations for certain experiments.

Future Directions

There are several future directions for research on N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide. One potential direction is to investigate its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-tumor properties further and develop it as a potential anti-cancer drug. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzyl alcohol, followed by the reaction of the resulting product with 2-methylbenzoyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide has been extensively studied for its potential applications in various fields. In pharmacology, it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H18ClNO2/c1-14-7-5-6-10-17(14)21(25)23-19-12-11-16(22)13-18(19)20(24)15-8-3-2-4-9-15/h2-13,20,24H,1H3,(H,23,25)

InChI Key

NQYCVJGLULGNDZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O

Origin of Product

United States

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